molecular formula C12H23ClN2O2 B2594654 Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride CAS No. 2503205-97-6

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride

Cat. No.: B2594654
CAS No.: 2503205-97-6
M. Wt: 262.78
InChI Key: BEVHWLSPMOGHRK-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and spirocyclic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(6-azaspiro[2.5]octan-1-yl)methylcarbamate
  • Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate

Uniqueness

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHWLSPMOGHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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